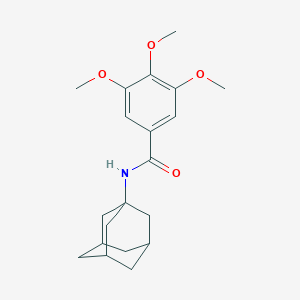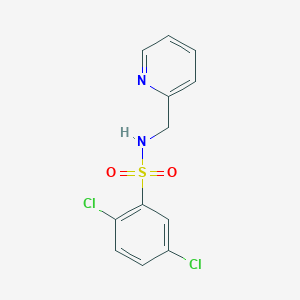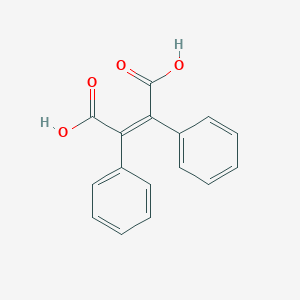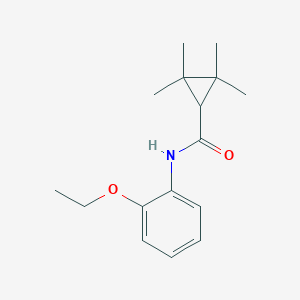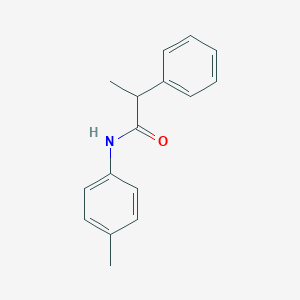
4-Formylaminophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylaminophenylacetic acid (FAPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FAPA belongs to a class of compounds known as phenylacetic acids, which are known to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 4-Formylaminophenylacetic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of prostaglandins. 4-Formylaminophenylacetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
4-Formylaminophenylacetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of fever. Additionally, 4-Formylaminophenylacetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 4-Formylaminophenylacetic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 4-Formylaminophenylacetic acid in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental protocols.
将来の方向性
There are several future directions for research on 4-Formylaminophenylacetic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Formylaminophenylacetic acid and its effects on various biological processes. Finally, future research could investigate the use of 4-Formylaminophenylacetic acid in combination with other drugs or therapies to enhance its therapeutic potential.
合成法
4-Formylaminophenylacetic acid can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with sodium borohydride, followed by oxidation with potassium permanganate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 4-Formylaminophenylacetic acid.
科学的研究の応用
4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
特性
製品名 |
4-Formylaminophenylacetic acid |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
2-(4-formamidophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-6-10-8-3-1-7(2-4-8)5-9(12)13/h1-4,6H,5H2,(H,10,11)(H,12,13) |
InChIキー |
ABTXOBBBEFVGPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)NC=O |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



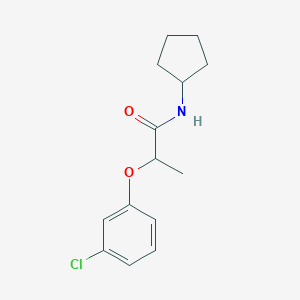


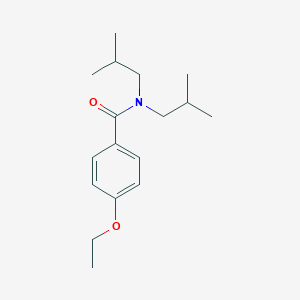

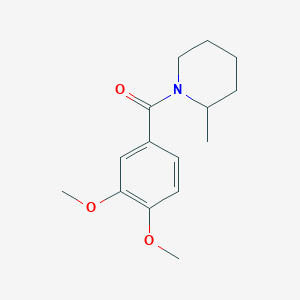
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
